molecular formula C19H19NO5S B3664994 2-oxo-2-phenylethyl 3-(1-pyrrolidinylsulfonyl)benzoate

2-oxo-2-phenylethyl 3-(1-pyrrolidinylsulfonyl)benzoate

Cat. No.: B3664994
M. Wt: 373.4 g/mol
InChI Key: SCJROVIAWSFKGR-UHFFFAOYSA-N
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Description

The compound “2-oxo-2-phenylethyl 3-(1-pyrrolidinylsulfonyl)benzoate” is a complex organic molecule. It contains a phenylethyl group (a benzene ring attached to an ethyl group), a pyrrolidinyl group (a five-membered ring containing nitrogen), and a benzoate group (a benzene ring attached to a carboxylate ester). The “2-oxo” prefix suggests the presence of a carbonyl group (C=O) on the second carbon of the ethyl chain .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromatic (benzene) rings, a pyrrolidine ring, a sulfonyl group (S=O), and an ester group (COO). These functional groups would contribute to the overall polarity, reactivity, and other physical and chemical properties of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the ester group could undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the pyrrolidine ring could be involved in ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the sulfonyl and ester groups would likely make the compound somewhat polar. The aromatic rings could contribute to the compound’s stability and might influence its boiling and melting points .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, if this compound is intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

Future research on this compound could involve exploring its potential applications, such as its use in pharmaceuticals or materials science. Studies could also investigate its synthesis, properties, and reactivity in more detail .

Properties

IUPAC Name

phenacyl 3-pyrrolidin-1-ylsulfonylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5S/c21-18(15-7-2-1-3-8-15)14-25-19(22)16-9-6-10-17(13-16)26(23,24)20-11-4-5-12-20/h1-3,6-10,13H,4-5,11-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJROVIAWSFKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)OCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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